REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([C:7]([NH:9][C:10]2[S:11][CH2:12][CH2:13][N:14]=2)=[O:8])=[C:5]([O:17]COC)[CH:4]=1>Cl.CO>[OH:17][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:16]=[CH:15][C:6]=1[C:7]([NH:9][C:10]1[S:11][CH2:12][CH2:13][N:14]=1)=[O:8] |f:1.2|
|
Name
|
2-(4-methoxy-2-methoxymethoxybenzoylamino)thiazoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C(=O)NC=2SCCN2)C=C1)OCOC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 minutes
|
Duration
|
15 min
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off in evacuated atomosphere
|
Type
|
ADDITION
|
Details
|
to the residue was added saturated aqueous solution of sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off in evacuated atomosphere
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from benzene
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)NC=2SCCN2)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.39 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |